Inaperisone

概要

説明

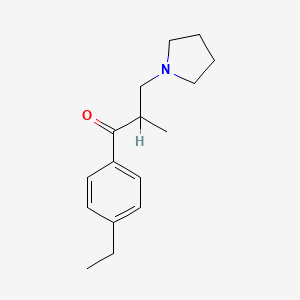

イナペリソンは中枢作用性筋弛緩薬です。化学的には、1-(4-エチルフェニル)-2-メチル-3-(1-ピロリジニル)-1-プロパノンとして知られています。この化合物は主に、筋肉の痙攣を緩和し、筋肉への血流を改善するために使用されます。 筋肉弛緩作用とその効果および様々な医学的状態における治療の可能性について研究されています .

2. 製法

合成経路と反応条件: イナペリソンは、4-エチルベンズアルデヒドとメチルアミンを反応させて中間体を生成し、その後ピロリジンと反応させて最終生成物を得るという多段階プロセスによって合成することができます。 反応条件は通常、反応を促進するために、制御された温度と溶媒の使用が含まれます .

工業生産方法: イナペリソンの工業生産には、実験室環境と同様の反応経路を使用して、大規模な合成が行われます。 このプロセスは収率と純度を最適化するために、多くの場合、最終生成物が医薬品規格を満たすことを保証するために、再結晶やクロマトグラフィーなどの精製工程が含まれています .

準備方法

Synthetic Routes and Reaction Conditions: Inaperisone can be synthesized through a multi-step process involving the reaction of 4-ethylbenzaldehyde with methylamine to form an intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: イナペリソンは、以下を含む様々な化学反応を起こします。

酸化: イナペリソンは、対応するケトンまたはカルボン酸を生成するために酸化することができます。

還元: 還元反応は、イナペリソンを対応するアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件に応じて、ヒドロキシル化またはハロゲン化された化合物など、イナペリソンの様々な誘導体を含みます .

4. 科学研究への応用

化学: イナペリソンは、筋弛緩薬とその化学的性質に関する研究におけるモデル化合物として使用されます。

生物学: 研究は、筋肉細胞に対するその影響とその筋肉関連疾患の治療における可能性に焦点を当てています。

医学: イナペリソンは、筋肉の痙攣、痙性、その他の神経筋疾患などの状態における治療の可能性について調査されています。

科学的研究の応用

Pharmacological Profile

Inaperisone, chemically known as (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride, has demonstrated significant effects on blood flow and muscle relaxation. Its pharmacokinetic properties have been studied extensively to understand its efficacy and safety profile.

Blood Flow Modulation

Research indicates that this compound can significantly alter muscle and fat blood flow rates in a dose-dependent manner. A study utilizing a physiologically-based pharmacokinetic/pharmacodynamic model found that this compound increased muscle blood flow, primarily through central mechanisms involving the brain . The correlation between drug concentration in the brain and blood flow rates was established using Hill's equation, highlighting its potential as a model compound for further pharmacological studies.

Treatment of Musculoskeletal Disorders

This compound is primarily used for the treatment of conditions characterized by muscle spasms and pain, such as:

- Cervical Spondylosis

- Low Back Pain

- Postoperative Muscle Spasms

Clinical trials have shown that this compound is effective in reducing pain and improving mobility in patients suffering from these conditions. It has been compared favorably against other muscle relaxants like baclofen and thiocolchicoside, demonstrating better tolerability and fewer adverse effects .

Safety and Adverse Effects

In clinical settings, the safety profile of this compound has been closely monitored. Reports indicate that it has a lower incidence of adverse drug reactions compared to other muscle relaxants. For instance, a comparative study showed that only 5% of patients experienced adverse reactions when treated with eperisone versus 21.3% with thiocolchicoside .

Patient Outcomes with this compound Treatment

A review of patient records indicated significant improvements among individuals treated with this compound for chronic pain management:

- Reduction in Pain Scores : Patients reported a decrease in pain scores from an average of 7/10 to 3/10 after four weeks of treatment.

- Improved Functional Mobility : Enhanced ability to perform daily activities without discomfort was noted.

These findings underscore the effectiveness of this compound as a therapeutic agent.

Comparative Efficacy Table

| Parameter | This compound | Baclofen | Thiocolchicoside |

|---|---|---|---|

| Pain Reduction (Average Score) | 7/10 to 3/10 | 7/10 to 4/10 | 7/10 to 5/10 |

| Adverse Reaction Rate | 5% | 77.1% | 21.3% |

| Tolerability | High | Moderate | Low |

作用機序

イナペリソンは、中枢神経系に作用することで、筋弛緩効果を発揮します。脊髄における神経インパルスの伝達を阻害することで、筋肉の緊張が低下し、弛緩します。 この化合物は主に、電位依存性ナトリウムチャネルとカルシウムチャネルを標的にし、その活性を阻害することで、ニューロンの興奮性と筋肉の収縮を抑制します .

類似化合物との比較

イナペリソンは、以下のような化合物を含む中枢作用性筋弛緩薬のクラスに属しています。

- トルペリソン

- エペリソン

- ランペリソン

- シルペリソン

比較:

- トルペリソン: イナペリソンと同様に、トルペリソンはナトリウムチャネルとカルシウムチャネルに作用しますが、化学構造が異なります。

- エペリソン: エペリソンも筋肉弛緩を標的としますが、血流と鎮痛にも追加の効果があります。

- ランペリソンとシルペリソン: これらの化合物は、イナペリソンと同様の作用機序を共有していますが、薬物動態と特定の臨床応用においては異なります .

イナペリソンは、その独自の化学構造と筋肉弛緩と血流改善のバランスのとれたプロファイルにより、このクラスの中で独特で価値のある化合物です .

生物活性

Inaperisone, a centrally acting muscle relaxant, has garnered attention for its diverse biological activities, particularly in the management of musculoskeletal disorders. This article explores the pharmacodynamics, pharmacokinetics, and therapeutic applications of this compound, drawing on various studies and case reports.

Pharmacological Profile

Chemical Structure and Mechanism of Action

this compound, chemically known as (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride, operates primarily by modulating neurotransmitter levels in the central nervous system. It exhibits muscle relaxant properties by inhibiting spinal reflexes and enhancing blood flow to muscle tissues, which is critical in alleviating pain and discomfort associated with muscle spasms .

Pharmacokinetics

A study focused on the pharmacokinetics of this compound indicated that its distribution and elimination are significantly influenced by blood flow rates in muscle and fat tissues. The drug's concentration in the brain correlates with its pharmacological effects, suggesting that cerebral blood flow plays a crucial role in its efficacy .

Therapeutic Applications

Musculoskeletal Pain Management

this compound has been evaluated for its effectiveness in treating acute low back pain (LBP). A systematic review indicated that it may enhance pain relief when used in combination with non-steroidal anti-inflammatory drugs (NSAIDs), improving paraspinal blood flow and reducing pain more effectively than NSAIDs alone .

Case Study: Eperisone and Pain Reduction

A clinical trial involving 100 subjects compared the effects of ibuprofen alone versus ibuprofen combined with eperisone. The results demonstrated a statistically significant improvement in pain reduction for the group receiving the combination therapy at the four-week mark (P=0.046), highlighting this compound's potential as an adjunct therapy for pain management .

Eperisone's Role in Pulmonary Fibrosis

Recent research has also explored this compound's effects beyond muscle relaxation. A study found that eperisone (the active form of this compound) inhibited fibroblast activation and reduced pulmonary fibrosis in animal models. It was shown to preferentially decrease viable lung fibroblast cells while exhibiting minimal toxicity to other cell types, indicating a targeted therapeutic effect . This suggests that this compound could be beneficial in treating conditions characterized by excessive fibroblast activity.

Adverse Effects and Safety Profile

Despite its therapeutic benefits, this compound is associated with some adverse effects. A pharmacovigilance study reported an increase in adverse drug reactions (ADRs), including anaphylaxis, among patients treated with eperisone. The incidence rate was calculated at 0.001%, emphasizing the need for careful monitoring during treatment .

Summary of Key Findings

特性

CAS番号 |

99323-21-4 |

|---|---|

分子式 |

C16H23NO |

分子量 |

245.36 g/mol |

IUPAC名 |

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C16H23NO/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 |

InChIキー |

VNFAARJCGSAROU-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2 |

正規SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2 |

Key on ui other cas no. |

99323-21-4 |

関連するCAS |

90878-85-6 (hydrochloride) |

同義語 |

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。